4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate
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Overview
Description
1,1’-[1,4-Butanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[4-(acetylamino)-pyridinium Dibromide is a complex organic compound with the molecular formula C24H32Br2N4O6 and a molecular weight of 632.35 . This compound is known for its unique structure, which includes two pyridinium rings connected by a butanediyl bridge with acetylamino and oxy(3-oxo-3,1-propanediyl) groups.
Preparation Methods
The synthesis of 1,1’-[1,4-Butanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[4-(acetylamino)-pyridinium Dibromide involves multiple steps. The synthetic route typically starts with the preparation of the butanediyl bridge, followed by the introduction of the oxy(3-oxo-3,1-propanediyl) groups. The final step involves the acetylation of the pyridinium rings. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-[1,4-Butanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[4-(acetylamino)-pyridinium Dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
1,1’-[1,4-Butanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[4-(acetylamino)-pyridinium Dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Butanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[4-(acetylamino)-pyridinium Dibromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
1,1’-[1,4-Butanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[4-(acetylamino)-pyridinium Dibromide can be compared with similar compounds such as:
Benzene, 1,1’-(1,4-butanediyl)bis-: This compound has a similar butanediyl bridge but lacks the pyridinium rings and acetylamino groups.
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: This compound also features a butanediyl bridge but includes oxirane rings instead of pyridinium rings. The uniqueness of 1,1’-[1,4-Butanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[4-(acetylamino)-pyridinium Dibromide lies in its specific functional groups and the potential biological activities associated with its structure.
Properties
Molecular Formula |
C24H32N4O6+2 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-[3-(4-acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate |
InChI |
InChI=1S/C24H30N4O6/c1-19(29)25-21-5-11-27(12-6-21)15-9-23(31)33-17-3-4-18-34-24(32)10-16-28-13-7-22(8-14-28)26-20(2)30/h5-8,11-14H,3-4,9-10,15-18H2,1-2H3/p+2 |
InChI Key |
YACSZSWBODJISO-UHFFFAOYSA-P |
Canonical SMILES |
CC(=O)NC1=CC=[N+](C=C1)CCC(=O)OCCCCOC(=O)CC[N+]2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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